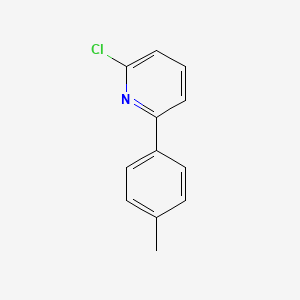

Pyridine, 2-chloro-6-(4-methylphenyl)-

Description

However, several structurally analogous pyridine derivatives with halogen and aryl substituents are documented, enabling a comparative analysis. This article focuses on 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin) and other substituted pyridines (e.g., halogenated, aryl-functionalized) to infer trends in synthesis, applications, and toxicity. Key comparisons are drawn from peer-reviewed studies, regulatory documents, and chemical catalogs .

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-chloro-6-(4-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3 |

InChI Key |

OFVVJRNJCTZGJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Pyridine, 2-chloro-6-(4-methylphenyl). It acts as a dual inhibitor of key signaling pathways involved in tumor growth:

- Mechanism of Action : The compound inhibits the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression.

Case Study: Lung Cancer

A notable study focused on non-small cell lung cancer (NSCLC) revealed that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

Anti-inflammatory Effects

The compound has shown promising results in anti-inflammatory assays. It has been reported to suppress cyclooxygenase-2 (COX-2) activity effectively:

- In Vitro Studies : IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Structure–Activity Relationships (SARs)

Research has focused on the structure–activity relationships of pyridine derivatives to enhance their biological activity:

- Substituent Effects : Studies indicate that electron-releasing substituents on the pyrimidine skeleton significantly enhance anti-inflammatory activity .

Research Findings

A detailed analysis of recent research findings includes:

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituents on the pyridine ring significantly influence chemical behavior. Below is a comparative analysis of selected compounds:

Key Observations :

- Electron-withdrawing groups (e.g., CCl₃ in nitrapyrin) enhance stability and bioactivity, making nitrapyrin effective in soil nitrification inhibition .

- Aryloxy substituents (e.g., 4-fluorophenoxy in ) are often used in pharmaceutical intermediates but lack agricultural utility .

- Halogenated benzoyl groups () facilitate palladium-catalyzed coupling reactions, highlighting their role in complex syntheses .

Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine):

- Synthesized via chlorination of polychlorodipyridoimidazolium compounds, often as by-products in trichloromethylpyridine chlorination .

- Industrial production involves controlled chlorination to avoid over-halogenation .

Analogous Compounds:

- 2-Chloro-6-(4-fluorophenoxy)pyridine: Likely synthesized via nucleophilic aromatic substitution of 2,6-dichloropyridine with 4-fluorophenol .

- 3-(4-Bromobenzoyl)-2-chloropyridine: Prepared through palladium-catalyzed cross-coupling of dihalogeno diaryl ketones .

Toxicity and Regulatory Status

Critical Notes:

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method involves the chlorination of pyridine N-oxide derivatives using phosphorus oxychloride (POCl₃). This approach capitalizes on the electrophilic aromatic substitution mechanism, where the N-oxide group activates the pyridine ring for chlorination at the ortho position. For example, 2-chloro-4-methylpyridine is synthesized via the reaction of 3-methylpyridine 1-oxide with POCl₃ in the presence of a basic organic nitrogen mixture at temperatures between -50°C and +50°C. This method yields up to 74% product with minimal isomeric by-products, attributed to the synergistic effects of POCl₃ and the nitrogen base.

Adapting this protocol for 2-chloro-6-(4-methylphenyl)pyridine would require starting with 6-(4-methylphenyl)pyridine 1-oxide. The chlorination step typically involves refluxing the N-oxide with excess POCl₃ (3–5 equivalents) in a non-polar solvent such as 1,2-dichloroethane. Post-reaction workup includes quenching with ice water, neutralization with sodium bicarbonate, and purification via vacuum distillation or recrystallization.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reagent Ratio (POCl₃) | 3–5 equivalents | |

| Temperature | 110°C (reflux) | |

| Yield | 70–74% | |

| By-products | <5% (isomeric chloropyridines) |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions offer a modular route to introduce the 4-methylphenyl group at the pyridine’s 6-position. A representative synthesis involves reacting 2-chloro-6-bromopyridine with 4-methylphenylboronic acid under Suzuki conditions. The reaction employs a Pd(PPh₃)₄ catalyst (1–2 mol%), a base (e.g., K₂CO₃), and a mixed solvent system (toluene/ethanol) at 80–100°C. This method achieves yields of 65–72% , with regioselectivity ensured by the bromine leaving group’s position.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann coupling provides an alternative. Using 2-chloropyridine and 4-methylphenyl iodide in the presence of CuI (10 mol%) and a diamine ligand (e.g., 1,10-phenanthroline) in DMF at 120°C, the aryl group is introduced at the 6-position. However, yields are moderate (50–60% ) due to competing homocoupling side reactions.

Key Data:

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives can construct the pyridine ring with pre-installed substituents. For instance, reacting 4-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid yields 6-(4-methylphenyl)-1,4-dihydropyridine , which is subsequently oxidized to the aromatic pyridine using HNO₃. Chlorination at the 2-position is then achieved via POCl₃. While this method is conceptually elegant, the multi-step process results in lower overall yields (40–45% ).

Catalytic Chlorination Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise chlorination at the 2-position. Treating 6-(4-methylphenyl)pyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with hexachloroethane to install the chlorine atom. This method offers excellent regiocontrol (>90% selectivity) but requires cryogenic conditions and specialized handling.

Comparative Analysis and Optimization Strategies

A side-by-side evaluation of the methods reveals critical trade-offs:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| POCl₃ Chlorination | High yield, low cost | Requires N-oxide precursor | Industrial-scale production |

| Suzuki Coupling | Modular, high regioselectivity | Palladium cost | Research-scale diversity |

| Cyclization | Builds ring and substituents | Multi-step, low yield | Novel analog synthesis |

| DoM | Exceptional selectivity | Cryogenic conditions | Precision chemistry |

For industrial applications, POCl₃-mediated chlorination is preferred due to its scalability and cost-effectiveness. In contrast, Suzuki coupling is better suited for exploratory chemistry requiring diverse aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.